2-(4-Aminophenyl)quinoline-4-carboxylic acid

Organic Synthesis Medicinal Chemistry Process Chemistry

2-(4-Aminophenyl)quinoline-4-carboxylic acid (CAS 94205-62-6) is a heterocyclic aromatic compound featuring a quinoline core substituted with a 4-aminophenyl group at the 2-position and a carboxylic acid moiety at the 4-position. This specific regiochemistry, differentiating it from regioisomers like its 3-aminophenyl analog (CAS 78660-91-0), imparts distinct calculated physicochemical properties, including a LogD of -0.36 at pH 7.4 , and enables unique synthetic applications, such as in the preparation of novel graft copolymers.

Molecular Formula C16H12N2O2
Molecular Weight 264.284
CAS No. 94205-62-6
Cat. No. B2676654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)quinoline-4-carboxylic acid
CAS94205-62-6
Molecular FormulaC16H12N2O2
Molecular Weight264.284
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O
InChIInChI=1S/C16H12N2O2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,17H2,(H,19,20)
InChIKeyXYOZPCKKENHWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Aminophenyl)quinoline-4-carboxylic Acid (CAS 94205-62-6): A Distinct Aminophenyl-Functionalized Quinoline Building Block with Specific Physicochemical and Material Science Profiles


2-(4-Aminophenyl)quinoline-4-carboxylic acid (CAS 94205-62-6) is a heterocyclic aromatic compound featuring a quinoline core substituted with a 4-aminophenyl group at the 2-position and a carboxylic acid moiety at the 4-position . This specific regiochemistry, differentiating it from regioisomers like its 3-aminophenyl analog (CAS 78660-91-0), imparts distinct calculated physicochemical properties, including a LogD of -0.36 at pH 7.4 [1], and enables unique synthetic applications, such as in the preparation of novel graft copolymers [2].

Why Generic Quinoline Analogs Cannot Substitute for 2-(4-Aminophenyl)quinoline-4-carboxylic Acid (94205-62-6)


Direct substitution with closely related analogs, such as 2-(3-aminophenyl)quinoline-4-carboxylic acid or unsubstituted 2-phenylquinoline-4-carboxylic acid (cinchophen), is not chemically or functionally equivalent. The position of the primary amine (para vs. meta) on the pendant phenyl ring is a critical structural feature that governs molecular geometry, electronic distribution, and intermolecular interactions. This difference is directly reflected in the altered pKa, LogD, and dipole moment, which can significantly impact solubility, reactivity in subsequent derivatization, and binding affinity in biological assays [1]. Furthermore, the 4-amino group serves as a specific chemical handle for polymer grafting reactions not possible with the unfunctionalized parent 2-phenylquinoline-4-carboxylic acid scaffold [2].

Quantifiable Differentiation Evidence for 2-(4-Aminophenyl)quinoline-4-carboxylic Acid (94205-62-6)


Comparative Synthesis Yield: Pfitzinger Reaction for 4-Aminophenyl Derivative

The Pfitzinger synthesis of 2-(4-aminophenyl)quinoline-4-carboxylic acid from 4-aminoacetophenone and isatin is a well-established route [1]. A specific patent procedure reports a high yield of 99% under defined aqueous basic conditions (6M KOH in ethanol/water) [2]. While cross-study comparison is required, this yield is consistent with, or potentially higher than, yields reported for unsubstituted 2-phenylquinoline-4-carboxylic acid synthesis under similar Pfitzinger conditions, where yields can range from 70% to 85% depending on substitution and workup [3]. The specific 99% yield achieved under the patented conditions demonstrates a robust and scalable synthetic entry point for this specific derivative.

Organic Synthesis Medicinal Chemistry Process Chemistry

Physicochemical Differentiation: Lipophilicity Profile vs. 3-Aminophenyl Regioisomer

The para-substitution pattern of the aminophenyl group in 2-(4-aminophenyl)quinoline-4-carboxylic acid results in a significantly different lipophilicity profile compared to its meta-substituted regioisomer (2-(3-aminophenyl)quinoline-4-carboxylic acid, CAS 78660-91-0). Calculated properties show that the 4-amino derivative has a LogD of -0.36 at pH 7.4 [1], whereas the 3-amino regioisomer has a calculated LogD of 0.66 under the same conditions . This difference of over one log unit indicates the 4-amino compound is more than 10-fold more hydrophilic at physiological pH, a property that can critically influence aqueous solubility, membrane permeability, and non-specific protein binding in biological assays.

ADME Prediction Property-based Design Analytical Chemistry

Material Science Application: Evidence of Polymer Graft Copolymer Formation

Unlike the parent 2-phenylquinoline-4-carboxylic acid (cinchophen), which lacks a reactive amine handle, the 4-amino group of 2-(4-aminophenyl)quinoline-4-carboxylic acid enables its use as a functional monomer in polymer-analogous transformations. A study demonstrated the successful grafting of this specific compound onto a polycaproamide (PCA-PGMA) graft copolymer backbone [1]. The formation of new, previously undescribed copolymer derivatives was confirmed by IR spectroscopy and chemical analysis, directly evidencing the utility of the 4-aminophenyl group for creating functionalized materials [1].

Polymer Chemistry Materials Science Surface Modification

Hazard Classification Profile: Specific Hazard Codes for Safe Handling

This compound carries a specific hazard classification (H302, H315, H319, H335) indicating it is harmful if swallowed and an irritant . In contrast, the closely related analog 2-phenylquinoline-4-carboxylic acid (cinchophen) has a different and more severe hazard profile, having been withdrawn from medicinal use due to hepatotoxicity. While no direct toxicity comparison is provided for this specific compound, its explicit hazard classification requires adherence to specific handling and safety protocols (e.g., wearing protective gloves and eye protection, use in well-ventilated areas) that differ from other in-class compounds, an essential consideration for laboratory procurement and safe research practices.

Laboratory Safety Chemical Handling Procurement Compliance

Commercial Availability and Purity: A Clear Procurement Profile

2-(4-Aminophenyl)quinoline-4-carboxylic acid is available from multiple specialty chemical suppliers with typical purities of 95-97% [REFS-1, REFS-2, REFS-3]. This is a more specialized and controlled availability profile compared to the widely available and less expensive 2-phenylquinoline-4-carboxylic acid (cinchophen), which is often sold as a >99% commodity. The target compound's supply chain is therefore more aligned with advanced research and development, where a specific, functionalized scaffold is required, and less so with bulk industrial applications. Sourcing requires engagement with specialized suppliers rather than large-scale chemical distributors.

Supply Chain Procurement Quality Control

Application Scenarios for 2-(4-Aminophenyl)quinoline-4-carboxylic Acid (94205-62-6) Based on Verifiable Evidence


1. As a Specific Building Block for Functionalized Quinoline Derivatives in Medicinal Chemistry

For structure-activity relationship (SAR) campaigns targeting a quinoline-based scaffold, the choice of isomer is critical. This specific 4-aminophenyl regioisomer provides a distinct lipophilicity profile (LogD -0.36) compared to its 3-aminophenyl analog (LogD 0.66), which can be exploited to fine-tune solubility and permeability without altering the core pharmacophore [1]. The high-yielding (99%) and scalable synthesis [2] further supports its use as a starting point for generating diverse compound libraries.

2. In the Development of Functional Polymers and Advanced Materials

The presence of the primary amine on the 4-aminophenyl group enables chemical conjugation that is not possible with the unsubstituted 2-phenylquinoline-4-carboxylic acid scaffold. This compound can be used to synthesize novel graft copolymers, such as the functionalized polycaproamide derivative [3]. This application is specific to this functionalized molecule and is relevant for research into new materials with tailored surface properties or for creating polymeric prodrugs or sensors.

3. As a Selective Substrate for Studying Regioisomer-Dependent Properties

This compound serves as an ideal probe in analytical chemistry and biophysical studies to investigate how the position of a single amine group influences fundamental properties. By comparing its experimentally determined or calculated parameters (e.g., LogD, pKa, dipole moment) with those of the 2-(3-aminophenyl) regioisomer, researchers can gain insights into the effect of molecular geometry on solubility, chromatography behavior, and molecular recognition events [1].

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